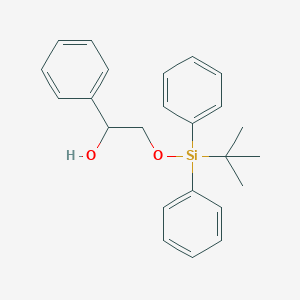

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol

Description

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is a chemical compound that features a phenyl group, a tert-butyldiphenylsiloxy group, and an ethanol moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Properties

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxy-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2Si/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-19-23(25)20-13-7-4-8-14-20/h4-18,23,25H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGDTFPYSCICMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol typically involves the reaction of phenylmagnesium bromide with tert-butyldiphenylsilyl chloride, followed by the addition of ethanol. The reaction conditions usually require an inert atmosphere, such as argon or nitrogen, and the use of a dry solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography .

Chemical Reactions Analysis

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is widely used in scientific research, particularly in:

Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions to occur without interference from the hydroxyl group.

Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol primarily involves its role as a protecting group. The tert-butyldiphenylsiloxy group stabilizes the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsiloxy group, which shield the hydroxyl group from nucleophilic and electrophilic attacks .

Comparison with Similar Compounds

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is unique compared to other similar compounds due to its increased stability towards acidic hydrolysis and nucleophilic species. Similar compounds include:

tert-Butyldimethylsilyl (TBDMS) ethers: These are less stable under acidic conditions compared to tert-butyldiphenylsiloxy ethers.

Triisopropylsilyl (TIPS) ethers: These offer similar stability but are bulkier, making them less versatile in some synthetic applications.

Trimethylsilyl (TMS) ethers: These are more easily removed but less stable under a variety of conditions.

This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.